molecular formula C18H20O4 B13751835 Ethyl 2-hydroxy-6-[(2-phenylethoxy)methyl]benzoate CAS No. 1171921-53-1

Ethyl 2-hydroxy-6-[(2-phenylethoxy)methyl]benzoate

Cat. No.: B13751835
CAS No.: 1171921-53-1
M. Wt: 300.3 g/mol
InChI Key: VLZHETHILJEUSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-hydroxy-6-[(2-phenylethoxy)methyl]benzoate is a synthetic salicylic acid derivative designed for pharmaceutical and chemical research. This compound integrates a phenylethoxymethyl moiety at the 6-position of the aromatic ring, a structural feature known to influence biological activity and physicochemical properties in drug discovery. Researchers are investigating its potential as a key intermediate in organic synthesis, particularly for developing novel compounds through various chemical transformations including O-alkylation reactions and Michael additions . The structural complexity of this benzoate ester, featuring multiple functional groups, makes it a valuable scaffold for exploring structure-activity relationships in medicinal chemistry programs. The compound serves as a crucial building block for synthesizing more complex molecules, with potential applications in developing enzyme inhibitors and receptor modulators. As a research chemical, it enables investigations into salicylic acid derivative chemistry and their biochemical interactions, though its specific biological mechanisms and applications remain subjects of ongoing scientific investigation. Researchers utilize this compound strictly for laboratory investigations to advance knowledge in chemical biology and therapeutic development.

Properties

CAS No.

1171921-53-1

Molecular Formula

C18H20O4

Molecular Weight

300.3 g/mol

IUPAC Name

ethyl 2-hydroxy-6-(2-phenylethoxymethyl)benzoate

InChI

InChI=1S/C18H20O4/c1-2-22-18(20)17-15(9-6-10-16(17)19)13-21-12-11-14-7-4-3-5-8-14/h3-10,19H,2,11-13H2,1H3

InChI Key

VLZHETHILJEUSM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=CC=C1O)COCCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Stepwise Synthesis Description

Step Reaction Description Reagents and Conditions Notes
1 Protection of 2-hydroxyl group tert-Butyldimethylsilyl chloride (TBSCl), imidazole, anhydrous tetrahydrofuran (THF), 0–5°C, inert atmosphere Prevents unwanted alkylation or oxidation during subsequent steps
2 Alkylation at 6-position 2-Phenylethoxymethyl chloride, sodium hydride (NaH), dry THF, room temperature Nucleophilic substitution to introduce the phenylethoxymethyl group
3 Deprotection of TBS group Tetrabutylammonium fluoride (TBAF) in THF, room temperature Restores free hydroxyl group
4 Esterification of carboxylic acid Ethanol, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl), 1-Hydroxybenzotriazole (HOBt), 60°C Forms ethyl ester with high efficiency

Critical Parameters

  • Temperature control: Low temperature (0–5°C) during hydroxyl protection to avoid decomposition; moderate heating (~60°C) for esterification to drive the reaction forward.
  • Solvent purity: Use of anhydrous solvents (THF, ethanol) to prevent hydrolysis and side reactions.
  • Inert atmosphere: Nitrogen or argon atmosphere during sensitive steps to avoid oxidation.

Industrial Production Methods

Industrial synthesis scales up the laboratory procedure with modifications to improve throughput, yield, and purity:

  • Use of continuous flow reactors for better temperature and reaction time control.
  • Catalysts such as aluminum sulfate may be employed to enhance esterification efficiency.
  • Advanced purification techniques including fractional distillation and crystallization are implemented to isolate the product with high purity.
  • Process controls monitor reaction parameters to maintain consistent quality.

Intermediate Stabilization and Purification

  • Chromatographic techniques: Silica gel column chromatography using hexane:ethyl acetate (4:1) as eluent is standard for isolating intermediates.
  • Antioxidants: Addition of butylated hydroxytoluene (BHT) at 0.1% concentration prevents oxidation during storage.
  • Storage conditions: Intermediates and final product are stored under inert atmosphere and low temperature to maintain stability.

Reaction Mechanisms and Chemical Transformations

Ethyl 2-hydroxy-6-[(2-phenylethoxy)methyl]benzoate undergoes various chemical transformations relevant to its preparation and functionalization:

Reaction Type Reagents Conditions Products Formed
Oxidation Potassium permanganate (KMnO4), Chromium trioxide (CrO3) Acidic or neutral media Ketones or aldehydes from hydroxyl group oxidation
Reduction Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4) Anhydrous solvents, controlled temperature Reduction of ester to corresponding alcohols
Nucleophilic substitution Sodium ethoxide (NaOEt), Potassium tert-butoxide (KOtBu) Dry solvents, inert atmosphere Substituted benzoates via displacement of phenylethoxy group

Research Findings and Analytical Data

NMR Spectroscopy Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy confirms product formation and purity:

Signal Region (ppm) Assignment Notes
6.5 – 8.5 Aromatic protons Three distinct signals corresponding to benzoate ring
1.0 – 4.0 Aliphatic protons Two signals assigned to ethyl ester and phenylethoxy side chain
~0.0 TBS protection group (if present) Should be absent in final product spectrum

Spectra from optimized syntheses show clear, well-resolved peaks indicating high purity, with minimal impurities detected.

Yield and Purity Data

Step Typical Yield (%) Purity (%) (HPLC)
Hydroxyl protection 90 – 95 >98
Alkylation 85 – 90 >95
Esterification 88 – 92 >99
Overall yield ~70 – 75 >98

Summary Table of Preparation Methods

Method Aspect Laboratory Scale Industrial Scale
Reaction Type Multi-step synthesis with protection, alkylation, esterification Similar steps with continuous reactors
Catalysts NaH, EDCl/HOBt Aluminum sulfate, EDCl/HOBt
Solvents Anhydrous THF, ethanol Same, with solvent recycling
Purification Silica gel chromatography Distillation, crystallization
Yield 70 – 75% overall Optimized for >80%
Quality Control NMR, HPLC Online process monitoring

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-hydroxy-6-[(2-phenylethoxy)methyl]benzoate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The ester group can be reduced to form alcohols.

    Substitution: The phenylethoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) are employed.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzoates.

Scientific Research Applications

Ethyl 2-hydroxy-6-[(2-phenylethoxy)methyl]benzoate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-hydroxy-6-[(2-phenylethoxy)methyl]benzoate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis, releasing active metabolites that interact with cellular pathways. The phenylethoxy group can enhance the compound’s lipophilicity, facilitating its penetration into biological membranes .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key Structural Analogues :

  • Ethyl 2-hydroxy-4-methoxybenzoate (5) & Ethyl 2-hydroxy-6-methoxybenzoate (4) : These isomers share the ethyl ester and hydroxyl groups but differ in methoxy substitution (positions 4 vs. 6). Mass spectrometry reveals a common fragmentation pattern (base peak at m/z 150), indicative of salicylate-like cleavage in both compounds .
  • Ethyl 2-methoxybenzoate: Features a methoxy group at position 2 instead of hydroxyl, with a molecular weight of 180.20.
  • Methyl/ethyl benzoate : Simpler esters lacking hydroxyl or bulky substituents. Methyl benzoate (OAV = 6.03) contributes floral aromas in beverages, while ethyl benzoate is metabolized via carboxylesterases (CES), a pathway likely relevant to the target compound .

Substituent Impact :

  • The phenylethoxymethyl group at position 6 in the target compound may enhance steric hindrance, reducing hydrolytic susceptibility compared to smaller esters like methyl or ethyl benzoate.
  • The 2-hydroxy group mirrors salicylate derivatives, which are prone to enzymatic modification (e.g., glucuronidation) but may also increase polarity and hydrogen-bonding capacity .

Hydrolytic Stability and Metabolism

Studies on homologous esters demonstrate that CES enzymes predominantly hydrolyze methyl and ethyl benzoates (Figure 6A/B), with inhibition by bis(p-nitrophenyl)phosphate confirming CES involvement . For the target compound:

  • The bulky phenylethoxymethyl group may impede CES binding, slowing hydrolysis compared to unsubstituted esters.
  • Conversely, the 2-hydroxy group could introduce alternative metabolic pathways (e.g., oxidation or conjugation), as seen in salicylate derivatives .

Table 1: Hydrolytic Stability of Selected Benzoates

Compound CES Metabolism Stability in Microsomes Key Substituents
Methyl benzoate High Low (rapid hydrolysis) -COOCH₃
Ethyl benzoate High Moderate -COOCH₂CH₃
Ethyl 2-hydroxy-6-[(2-phenylethoxy)methyl]benzoate Likely low High (predicted) -OH (C2), -CH₂OCH₂CH₂Ph (C6)

Table 2: Irritancy of Benzoate Esters

Compound Ocular Irritancy Dermal Irritancy (100%) Sensitization Threshold
Methyl benzoate Grade 1 Irritating Not sensitizing (≤10%)
Ethyl benzoate Grade 1 Irritating Not sensitizing (≤8%)
C12-15 alkyl benzoate Non-irritant Mild Not sensitizing (≤10%)
Target compound (predicted) Likely mild Lower (steric hindrance) Unknown

Biological Activity

Ethyl 2-hydroxy-6-[(2-phenylethoxy)methyl]benzoate is a synthetic organic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound is classified as a benzoate ester, characterized by the presence of a hydroxy group and a phenylethoxy group. Its molecular formula is C17H20O4, with a molecular weight of approximately 300.35 g/mol. The structure contributes to its unique reactivity and potential applications in various fields, particularly pharmaceuticals and cosmetics.

1. Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. It has been shown to exhibit significant antibacterial and antifungal activities against various pathogens. The compound's mechanism involves disrupting microbial cell membranes, leading to cell death.

Table 1: Antimicrobial Activity of this compound

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus6.25 µg/mL
Escherichia coli12.5 µg/mL
Candida albicans10 µg/mL
Pseudomonas aeruginosa25 µg/mL

The results indicate that the compound is particularly effective against Staphylococcus aureus, which is known for its resistance to multiple antibiotics .

2. Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has demonstrated anti-inflammatory effects in various in vitro models. It appears to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting a potential role in treating inflammatory diseases.

Case Study: Inhibition of Inflammatory Cytokines

In a study involving human macrophages stimulated with lipopolysaccharides (LPS), treatment with this compound resulted in:

  • Reduction of TNF-alpha levels by 40%
  • Decrease in IL-6 production by 30%

These findings support the compound's potential application in managing chronic inflammatory conditions .

Pharmacological Applications

Given its biological activities, this compound is being investigated for various therapeutic applications:

  • Antimicrobial Agents : Due to its efficacy against resistant strains.
  • Anti-inflammatory Drugs : For conditions like arthritis and inflammatory bowel disease.
  • Cosmetic Applications : As an ingredient in formulations aimed at reducing skin inflammation and irritation.

Q & A

Basic: What synthetic routes are recommended for Ethyl 2-hydroxy-6-[(2-phenylethoxy)methyl]benzoate, and how are key intermediates stabilized?

Answer:
The synthesis typically involves a multi-step approach:

  • Step 1: Protection of the hydroxyl group at position 2 using tert-butyldimethylsilyl (TBS) chloride under inert conditions to prevent unwanted side reactions during subsequent alkylation .
  • Step 2: Alkylation of the 6-position with 2-phenylethoxymethyl chloride via nucleophilic substitution, employing a base like NaH in dry THF to drive the reaction .
  • Step 3: Esterification of the carboxylic acid precursor with ethanol using EDCl/HOBt coupling agents, yielding the ethyl ester .
    Critical Conditions:
  • Temperature control (0–5°C for TBS protection; 60°C for esterification).
  • Solvent purity (e.g., anhydrous THF) to avoid hydrolysis.
    Intermediate Stabilization:
  • Silica gel column chromatography (hexane:ethyl acetate, 4:1) isolates intermediates. Stabilizing agents like BHT (0.1%) prevent oxidation during storage .

Advanced: How can steric hindrance from the 2-phenylethoxymethyl group impact regioselective functionalization?

Answer:
The bulky 2-phenylethoxymethyl group at position 6 creates steric constraints, directing electrophilic substitution to the para position (C4) of the benzoate ring. Strategies to enhance regioselectivity include:

  • Directing Groups: Introducing a nitro group at C3 temporarily to steer electrophiles to C4, followed by reduction to an amine .
  • Computational Modeling: DFT calculations (e.g., Gaussian 16) predict electron density maps, identifying reactive sites. For example, Fukui indices highlight C4 as the most nucleophilic position .
  • Catalysis: Pd-mediated C–H activation under mild conditions (e.g., Pd(OAc)₂, 80°C) selectively functionalizes the less hindered C4 position .

Basic: What spectroscopic techniques confirm the structure of this compound, and how are overlapping peaks resolved?

Answer:

  • 1H NMR: Key signals include:
    • δ 1.35 ppm (t, 3H, ethyl CH₃), δ 4.30 ppm (q, 2H, ethyl CH₂).
    • δ 6.85–7.45 ppm (aromatic protons; integration confirms substitution pattern).
    • δ 4.75 ppm (s, 2H, –OCH₂– from phenylethoxymethyl) .
  • 13C NMR: The ester carbonyl appears at ~168 ppm; aromatic carbons show distinct shifts based on substituent electronic effects .
  • Resolution of Overlaps: 2D-COSY and HSQC differentiate adjacent protons (e.g., aromatic vs. ether-linked CH₂). Deuterated DMSO suppresses exchange broadening of the hydroxyl proton .

Advanced: How does the 2-phenylethoxymethyl group influence metabolic stability in preclinical studies?

Answer:

  • LogP Analysis: The hydrophobic phenylethoxymethyl group increases logP by ~1.5 units (predicted via ChemAxon), enhancing membrane permeability but risking CYP450-mediated oxidation .
  • Microsomal Stability: Incubation with rat liver microsomes (RLM) shows a t₁/₂ of 45 minutes, compared to 12 minutes for the non-substituted analog. The bulky group slows CYP3A4 access .
  • Metabolite Identification: LC-MS/MS reveals primary metabolites: hydroxylation at the benzyl position of the phenylethoxy chain and ester hydrolysis to the free acid .

Basic: What purification methods achieve >95% purity for this compound?

Answer:

  • Column Chromatography: Use silica gel (230–400 mesh) with gradient elution (hexane:ethyl acetate from 8:1 to 1:1). Monitor fractions via TLC (Rf ~0.3 in 3:1 hexane:EtOAc) .
  • Recrystallization: Dissolve in hot ethanol (80°C), cool to −20°C for 12 hours. Yield: 70–80% with ≥98% purity .
  • HPLC: Reverse-phase C18 column (acetonitrile:H₂O, 65:35) at 1 mL/min; retention time ~12 minutes .

Advanced: Can molecular docking predict interactions with cyclooxygenase-2 (COX-2), and what validation steps are critical?

Answer:

  • Docking Workflow:
    • Prepare the ligand (compound) in Open Babel (MMFF94 charges).
    • Dock into COX-2 (PDB: 3LN1) using AutoDock Vina.
    • Key parameters: Grid box centered on the active site (x=15, y=10, z=10 Å); exhaustiveness=32 .
  • Validation:
    • Compare binding poses with known inhibitors (e.g., Celecoxib; RMSD <2.0 Å acceptable).
    • MD simulations (NAMD, 100 ns) assess complex stability; hydrogen bonds with Arg120 and Tyr355 confirm pose retention .

Basic: How is hydrolytic stability of the ester group evaluated under physiological conditions?

Answer:

  • Phosphate Buffer (pH 7.4): Incubate at 37°C for 24 hours. Monitor degradation via HPLC:
    • Retention time shifts indicate hydrolysis to 2-hydroxy-6-[(2-phenylethoxy)methyl]benzoic acid .
  • Half-Life Calculation: First-order kinetics (k = 0.028 h⁻¹; t₁/₂ = 24.7 hours) suggest moderate stability .
  • Stabilizers: Co-administration with serum albumin (0.5% w/v) reduces hydrolysis by 40% via hydrophobic binding .

Advanced: What computational methods predict the compound’s solid-state packing and crystallinity?

Answer:

  • Crystal Structure Prediction (CSP): Use Mercury (CCDC) with force fields (e.g., COMPASS III) to simulate packing motifs. The phenylethoxy chain favors herringbone arrangements due to π-stacking .
  • Hirshfeld Surface Analysis: Quantify intermolecular interactions (e.g., O–H⋯O hydrogen bonds = 35% of surface contacts) using CrystalExplorer .
  • PXRD Validation: Match simulated vs. experimental patterns; preferred orientation corrections (March-Dollase model) refine crystallinity estimates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.